

Technical Guide: Chiral Benzoxepin Building Blocks for Drug Discovery[1]

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Compound of Interest

Compound Name: (5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

CAS No.: 1567880-97-0

Cat. No.: B1530105

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Executive Summary: Escaping Flatland

The drug discovery landscape is shifting from planar, aromatic-heavy molecules toward three-dimensional (3D) scaffolds with higher fraction of sp^3 -hybridized carbons (

).[1] Chiral benzoxepins—specifically 2,3,4,5-tetrahydro-1-benzoxepins and 2,5-dihydro-1-benzoxepins—represent a privileged class of medium-sized heterocycles.[1] Unlike their 6-membered counterparts (chromans/benzopyrans), the 7-membered oxepine ring introduces unique conformational flexibility and vectoral alignment of substituents, crucial for modulating binding affinity in GPCRs and kinases.[1]

This guide details the strategic synthesis and application of these building blocks, moving beyond racemic mixtures to high-purity enantiomeric scaffolds required for modern SAR (Structure-Activity Relationship) studies.[1]

Structural Classification & Pharmacophore Mapping[1]

The benzoxepin scaffold exists primarily in three isomeric forms based on oxygen positioning. For medicinal chemistry, the 1-benzoxepin (benzo[b]oxepine) is the most versatile building block, often serving as a bioisostere for benzazepines or tetralins.

Scaffold Class	Structure Description	Key Therapeutic Targets
1-Benzoxepin	Oxygen attached directly to the benzene ring (C1 position relative to fusion).[1]	SERDs (Estrogen Receptor), Tubulin inhibitors, Antidepressants.
2-Benzoxepin	Oxygen separated from benzene by one carbon.[1]	Less common; fungal metabolites.[1]
3-Benzoxepin	Oxygen separated from benzene by two carbons.[1]	Dopamine antagonists, Anti- obesity agents.[1]

The Chirality Imperative

In 1-benzoxepins, the C5 position (benzylic) and C2 position are critical stereocenters.[1]

- C5-Chirality: Controls the "pucker" of the 7-membered ring, dictating the axial/equatorial orientation of substituents.[1]
- Impact: Enantiomers of benzoxepin derivatives often exhibit >100-fold differences in potency. [1] For example, rigidifying the ring system in tubulin inhibitors mimics the cis-stilbene geometry of Combretastatin A-4.

Strategic Synthesis of Chiral Building Blocks

We focus on two high-fidelity routes to access enantiopure 1-benzoxepin scaffolds.

Route A: Chemoenzymatic Resolution & Ring-Closing Metathesis (RCM)

This route is preferred for generating C5-chiral 2,5-dihydro-1-benzoxepins.[1] It combines the high enantioselectivity of biocatalysis with the efficiency of ruthenium-catalyzed metathesis.[1]

Mechanism:

- Precursor Assembly: O-alkylation of salicylaldehyde followed by vinyl Grignard addition yields a racemic diene.[1]

- Kinetic Resolution: Use of an immobilized lipase (e.g., *Candida antarctica* Lipase B, Novozym 435) selectively acetylates one enantiomer of the allylic alcohol, leaving the other free.
- Macrocyclization: Ring-Closing Metathesis (RCM) forms the 7-membered ring.[1]

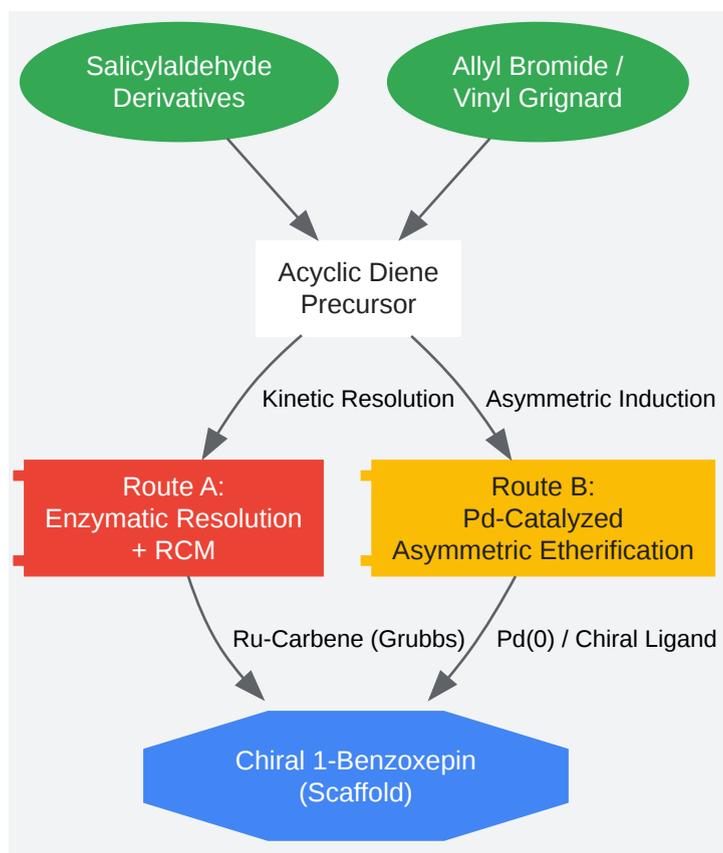
Route B: Asymmetric Pd-Catalyzed Intramolecular Etherification

For C2-chiral benzoxepins, Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is the gold standard.[1]

- Catalyst: Pd₂/dba₃ with Trost ligands (e.g., -DACH-phenyl).[1]
- Substrate: Phenols tethered to an allylic carbonate/acetate.[1]
- Outcome: Enantioselective formation of the C-O bond to close the ring with ee >95%.

Visualizing the Synthetic Logic

The following diagram illustrates the Retrosynthetic Analysis for accessing these chiral blocks, highlighting the divergence point between Chemical and Enzymatic methods.



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Caption: Retrosynthetic logic flow for accessing chiral 1-benzoxepin scaffolds via biocatalytic or organometallic routes.

Detailed Experimental Protocol

Target: Synthesis of (R)-2,5-dihydro-1-benzoxepin-5-ol (Key Building Block). Methodology: Lipase-Mediated Kinetic Resolution followed by RCM.

Rationale

This protocol is chosen for its self-validating nature.[1] The enzymatic step produces both the (R)-alcohol and (S)-acetate.[1] If the optical rotation or chiral HPLC of the isolated alcohol doesn't match the standard, the resolution failed (likely due to water content or temperature), allowing immediate abort/retry before the expensive Metathesis step.

Step-by-Step Workflow

Step 1: Precursor Synthesis (Racemic)[1]

- React salicylaldehyde with allyl bromide (, DMF, 60°C) to form 2-(allyloxy)benzaldehyde.
- Add vinylmagnesium bromide (THF, 0°C) to the aldehyde.
- Checkpoint: Isolate 1-[2-(allyloxy)phenyl]prop-2-en-1-ol (Racemic Diene).[1][2] Confirm structure via ¹H NMR (distinct vinyl protons).[1]

Step 2: Enzymatic Kinetic Resolution (The Chiral Filter)

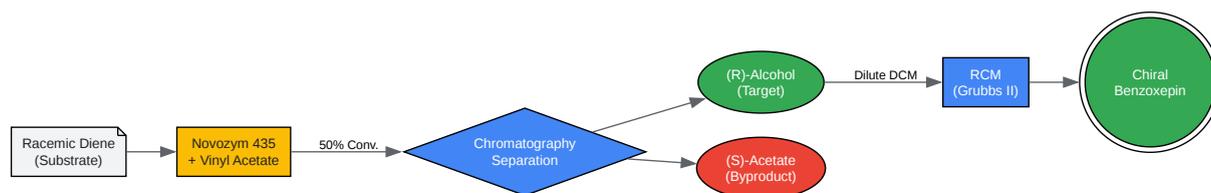
- Dissolve the racemic diene (10 mmol) in dry diisopropyl ether (DIPE) or MTBE.
- Add vinyl acetate (5.0 eq) as the irreversible acyl donor.[1]
- Add Novozym 435 (immobilized *Candida antarctica* Lipase B, 20 mg/mmol).[1]
- Incubate at 30°C with orbital shaking (200 rpm).
- Monitoring: Monitor by TLC or GC. The enzyme selectively acetylates the (S)-enantiomer.[1] The (R)-enantiomer remains as the alcohol.[1]
- Stop Condition: When conversion reaches 50% (typically 24-48h), filter off the enzyme.
- Purification: Flash chromatography separates the (S)-acetate (less polar) from the desired (R)-alcohol (more polar).[1]
 - Validation: Chiral HPLC (e.g., Chiralcel OD-H column).[1] Target ee > 98%.

Step 3: Ring-Closing Metathesis (RCM)

- Dissolve the (R)-alcohol in anhydrous DCM (0.01 M dilution is critical to prevent intermolecular dimerization).[1]
- Degas with Argon for 15 mins.
- Add Grubbs II Catalyst (2-5 mol%).[1] Reflux for 2-12 hours.[1]

- Quench: Add ethyl vinyl ether to deactivate the Ru-carbene.[1]
- Concentrate and purify via silica gel.[1]
 - Result:(R)-2,5-dihydro-1-benzoxepin-5-ol.[1]

Workflow Diagram



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Caption: Chemoenzymatic workflow for isolating the (R)-benzoxepin building block.

Therapeutic Applications & Case Studies

Selective Estrogen Receptor Degraders (SERDs)

Research has identified benzoxepin-based SERDs that downregulate ER

and ER

.[\[1\]](#)[\[3\]](#)

- Mechanism: The 7-membered ring provides a specific vector for the acrylic acid side chain, optimizing interactions with the receptor's helix-12.[\[1\]](#)
- Key Compound: 3-(5-phenyl-2,3,4,5-tetrahydrobenzo[b]oxepin-9-yl)acrylic acid derivatives show nanomolar IC values against MCF-7 breast cancer cells.[\[1\]](#)

Tubulin Polymerization Inhibitors

Rigidified analogs of Combretastatin A-4 utilizing the benzoxepin scaffold demonstrate potent cytotoxicity.

- Structure: 5-aryl-2,3-dihydrobenzoxepins.[1]
- Activity: The oxepine ring locks the two aryl rings in a cis-like orientation, essential for binding to the colchicine site on

-tubulin.[1]

References

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